molecular formula C10H10N2O3 B12887470 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid

2-(Aminomethyl)benzo[d]oxazole-4-acetic acid

Cat. No.: B12887470
M. Wt: 206.20 g/mol
InChI Key: IEKRRAWHAJMEDL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-4-acetic acid is a heterocyclic compound that features a benzoxazole ring fused with an acetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydrogen peroxide, reducing agents, and various catalysts such as silver salts and ionic liquids . Reaction conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

2-(Aminomethyl)benzo[d]oxazole-4-acetic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it is used as a building block in the synthesis of more complex molecules with therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s benzoxazole ring is known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(Aminomethyl)benzo[d]oxazole-4-acetic acid include other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-(chloromethyl)-1H-benzo[d]imidazole . These compounds share the benzoxazole core structure but differ in their substituents and functional groups.

Uniqueness: this compound is unique due to its specific combination of the benzoxazole ring with an acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-[2-(aminomethyl)-1,3-benzoxazol-4-yl]acetic acid

InChI

InChI=1S/C10H10N2O3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5,11H2,(H,13,14)

InChI Key

IEKRRAWHAJMEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CN)CC(=O)O

Origin of Product

United States

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